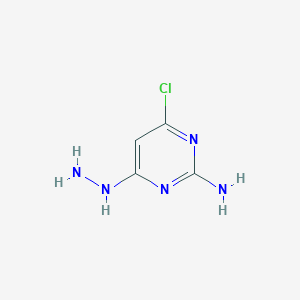

4-Chloro-6-hydrazinylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-hydrazinylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H3,6,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPECMSQKAVWRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283660 | |

| Record name | 4-chloro-6-hydrazinylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89124-04-9 | |

| Record name | 89124-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-hydrazinylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Chloro 6 Hydrazinylpyrimidin 2 Amine

Synthetic Routes to 4-Chloro-6-hydrazinylpyrimidin-2-amine

The synthesis of this compound predominantly relies on the functionalization of pre-existing pyrimidine (B1678525) rings, particularly through the manipulation of halogenated precursors.

Synthesis from Halogenated Pyrimidine Precursors

The most common approach involves the nucleophilic substitution of chlorine atoms on a pyrimidine core with hydrazine (B178648). The key starting material for this transformation is 2-amino-4,6-dichloropyrimidine (B145751).

The synthesis of this compound is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction on 2-amino-4,6-dichloropyrimidine. In this reaction, hydrazine hydrate (B1144303) acts as the nucleophile, displacing one of the two chlorine atoms at the C4 or C6 position. The two chlorine atoms are electronically equivalent, and the reaction is typically controlled to favor monosubstitution.

The reaction of a dichlorinated heterocyclic compound like 2,6-dichloropyridine (B45657) with hydrazine hydrate to yield a monohydrazinyl product is a well-established method. This principle is applied to the 2-amino-4,6-dichloropyrimidine substrate. By carefully controlling the stoichiometry (using a modest excess of hydrazine) and reaction conditions such as temperature and time, the selective formation of the mono-hydrazinyl product can be achieved, preventing the disubstitution product. The presence of the amino group at the C2 position and the introduction of the first hydrazinyl group deactivates the ring towards a second substitution, aiding in the selective synthesis of the desired compound.

A crucial step in this synthetic pathway is the preparation of the key intermediate, 2-amino-4,6-dichloropyrimidine. This is typically synthesized from the readily available 2-amino-4,6-dihydroxypyrimidine (B16511) via a chlorination reaction. The term "hydrazinolysis" in this context refers to the subsequent nucleophilic substitution reaction with hydrazine.

The chlorination of 2-amino-4,6-dihydroxypyrimidine is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl3). nih.govgoogle.com This reaction converts the hydroxyl groups into more reactive chloro groups, which are excellent leaving groups for subsequent SNAr reactions. Various protocols have been developed to optimize this chlorination step, often involving the use of a base or an acid-trapping agent like triethylamine (B128534) to neutralize the HCl generated during the reaction. google.com Some methods also employ a solvent, while others are performed using an excess of POCl3 as both the reagent and the reaction medium. google.comgoogleapis.com

Once the 2-amino-4,6-dichloropyrimidine intermediate is synthesized and purified, it undergoes hydrazinolysis. The compound is treated with hydrazine hydrate, typically in a solvent like ethanol (B145695), under reflux conditions. heteroletters.org This results in the displacement of one chloro group to yield this compound.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2-Amino-4,6-dihydroxypyrimidine | POCl3, Triethylamine | 20 to 80 °C, no additional solvent | 2-Amino-4,6-dichloropyrimidine | High | google.com |

| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier–Haack–Arnold reagent in Chloroform | Inert atmosphere | 5-Substituted 2-amino-4,6-dichloropyrimidines | High | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Hydrazine hydrate in Ethanol | Reflux | This compound | Not specified | heteroletters.org |

Alternative Synthetic Strategies for Hydrazinyl Group Introduction

While nucleophilic substitution is the dominant method, modern organic synthesis offers other potential avenues for C-N bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. These reactions are widely used to couple aryl or heteroaryl halides with a variety of nitrogen-containing nucleophiles. In principle, such a method could be applied to introduce a protected hydrazine or hydrazine equivalent to the 2-amino-4,6-dichloropyrimidine core.

However, the direct palladium-catalyzed coupling of hydrazine itself with aryl halides can be challenging due to the bidentate nature of hydrazine, which can lead to catalyst deactivation and the formation of side products. While Pd-catalyzed amination has been successfully used to introduce various adamantane-containing amines to a 4-amino-6-chloropyrimidine (B18116) core, the specific application of this methodology for the direct synthesis of this compound is not extensively documented in the reviewed literature. nih.gov Therefore, this remains a theoretical rather than a commonly practiced route for this specific compound.

Chemical Reactivity and Derivatization Strategies of this compound

This compound is a valuable synthetic intermediate due to the presence of three distinct reactive functional groups: the hydrazinyl group, the chloro substituent, and the C2-amino group. This allows for a wide range of chemical transformations and derivatization strategies.

The primary reactivity lies in the hydrazinyl moiety. The terminal -NH2 of the hydrazinyl group is a potent nucleophile and readily undergoes condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones yields the corresponding hydrazones. This reactivity is a cornerstone for building more complex molecular architectures. A particularly useful transformation is the reaction with β-dicarbonyl compounds, such as acetylacetone (B45752). This condensation reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form stable five-membered heterocyclic rings like pyrazoles. A similar strategy has been demonstrated where 4-chloro-2-hydrazino-6-methylpyrimidine was condensed with acetylacetone in refluxing ethanol to produce the corresponding pyrazole (B372694) derivative. heteroletters.org

Furthermore, the hydrazinyl group, in conjunction with the adjacent chloro atom, provides a template for the synthesis of fused heterocyclic systems. The reaction of pyrimidine hydrazides with various reagents can lead to the formation of fused triazolopyrimidine rings. researchgate.net This type of intramolecular or intermolecular cyclization is a powerful strategy for creating bicyclic structures, which are of significant interest in medicinal chemistry.

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The reaction between the hydrazinyl group of this compound and carbonyl compounds, such as aldehydes and ketones, is a classic condensation reaction. This process involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding a hydrazone, which is a specific type of Schiff base. libretexts.orglibretexts.org This reaction is typically catalyzed by acid, with the optimal rate often observed at a slightly acidic pH of around 5. libretexts.orglibretexts.org

The synthesis of hydrazone derivatives from hydrazinylpyrimidines is a straightforward and widely utilized transformation. By reacting this compound with various aromatic or aliphatic aldehydes and ketones, a diverse library of pyrimidine-hydrazone derivatives can be generated. For instance, the reaction of a hydrazide-hydrazone derivative with aldehydes like benzaldehyde, 4-chlorobenzaldehyde, or 4-methoxybenzaldehyde (B44291) proceeds to form the corresponding substituted benzal derivatives. semanticscholar.org These reactions are valuable for modifying the structure and potential biological activity of the parent pyrimidine compound. The active azomethine group (–NH–N=CH–) in these hydrazone derivatives is a key feature responsible for their chemical and pharmacological properties. mdpi.comnih.gov

The following table details representative condensation reactions for the formation of hydrazone derivatives.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

| Hydrazide-hydrazone derivative | Benzaldehyde | Ethanol | Reflux | Benzal derivative semanticscholar.org |

| Hydrazide-hydrazone derivative | 4-Chlorobenzaldehyde | Ethanol | Reflux | Chloro-substituted benzal derivative semanticscholar.org |

| Hydrazide-hydrazone derivative | 4-Methoxybenzaldehyde | Ethanol | Reflux | Methoxy-substituted benzal derivative semanticscholar.org |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | 1,4-Dioxane | - | Hydrazide-hydrazone derivative nih.govresearchgate.net |

While this compound possesses a single hydrazinyl group, related precursors like 2-amino-4,6-dihydrazinylpyrimidine can be used to form bis-hydrazone analogues. In these reactions, both hydrazinyl groups undergo condensation with two or more equivalents of a carbonyl compound. This process allows for the synthesis of symmetrical or unsymmetrical bis-hydrazones, significantly expanding the molecular complexity. For example, heating a suspension of 2-amino-4,6-dihydrazinopyrimidine with an excess of substituted benzaldehydes in ethanol at reflux leads to the formation of the corresponding bis(benzylidene)hydrazinyl)pyrimidin-2-amine derivatives. nih.gov

The table below summarizes the synthesis of several bis-hydrazinylpyrimidine analogues.

| Pyrimidine Precursor | Carbonyl Compound | Molar Ratio (Carbonyl:Pyrimidine) | Solvent | Conditions | Yield | Reference |

| 2-Amino-4,6-dihydrazinylpyrimidine | 4-Chlorobenzaldehyde | 3.26 : 1 | Ethanol | Reflux, 16 h | 25% | nih.gov |

| 2-Amino-4,6-dihydrazinopyrimidine | 2-Chlorobenzaldehyde | 2.3 : 1 | Ethanol | Reflux, 16 h | 11% | nih.gov |

| 4,6-Dihydrazinylpyrimidine | 4-Chlorobenzaldehyde | 2.49 : 1 | Ethanol | Reflux, 16 h | 93% | nih.gov |

| 4,6-Dihydrazinylpyrimidine | 4-Chloroacetophenone | 2.53 : 1 | Ethanol | Reflux, 16 h | 68% | nih.gov |

The nature of the carbonyl compound significantly influences the derivatization process. Aldehydes are generally more reactive than ketones in forming Schiff bases. This is attributed to the lower steric hindrance around the carbonyl carbon in aldehydes and the presence of only one electron-donating alkyl group, making the carbonyl carbon more electrophilic compared to ketones, which have two. libretexts.org

The reaction conditions, particularly pH, must be carefully controlled for optimal hydrazone formation. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more susceptible to nucleophilic attack. However, at a very low pH, the amine reactant becomes protonated and non-nucleophilic, thereby inhibiting the reaction. libretexts.orglibretexts.org The stability of the resulting hydrazone products can also be affected by the electronic properties of the substituents on the aromatic ring of the aldehyde or ketone.

Cyclocondensation Reactions for Fused Heterocyclic Systems

Cyclocondensation reactions involving this compound are powerful methods for constructing fused heterocyclic systems, where a new ring is annulated onto the pyrimidine core. The hydrazinyl group, with its two nitrogen atoms, can act as a binucleophile, reacting with reagents containing two electrophilic centers to form stable five- or six-membered heterocyclic rings.

The synthesis of fused oxadiazole rings generally involves the cyclization of acylhydrazone intermediates or the reaction of a hydrazine derivative with carboxylic acids or their equivalents. While specific examples starting directly from this compound are not prominently detailed, the established reactivity of hydrazinyl groups suggests a viable pathway. A potential synthetic route would involve the acylation of the terminal nitrogen of the hydrazinyl group, followed by acid- or base-catalyzed dehydrative cyclization to yield a 1,3,4-oxadiazolo[2,3-f]pyrimidine system. Such transformations are fundamental in medicinal chemistry for creating novel scaffolds.

The synthesis of pyrazolo[3,4-d]pyrimidine systems is a well-established and significant application of hydrazinylpyrimidines. This fused heterocyclic scaffold is an analogue of purine (B94841) and is of great interest in pharmaceutical research. nih.gov The general strategy involves the reaction of a 4-hydrazinylpyrimidine (B2547379) derivative with a 1,3-dielectrophilic compound. This reagent provides the three carbon atoms necessary to complete the fused pyrazole ring.

For example, the reaction of a substituted 5-amino-1H-pyrazole-4-carbonitrile with thiourea (B124793) can lead to a pyrazolo[3,4-d]pyrimidine derivative. nih.gov Subsequent reaction of this intermediate with hydrazine hydrate can introduce a hydrazinyl group, which can then be used for further heterocyclization. nih.gov The treatment of an appropriately substituted pyrazolo[3,4-d]pyrimidine with hydrazine hydrate can yield a hydrazino derivative, which can then be cyclized with reagents like benzoyl chloride to afford polyfused heterocyclic systems. nih.gov These reactions demonstrate the utility of the hydrazinyl moiety as a key building block for creating complex, fused ring systems. nih.gov

Derivatization to Triazolo-pyrimidine Systems

The reaction of this compound with various one-carbon electrophiles is a cornerstone transformation, leading to the formation of fused heterocyclic systems, specifically rsc.orgbenthamscience.comwikipedia.orgtriazolo[4,3-c]pyrimidines and their more stable isomers, rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidines. This cyclocondensation process is a powerful method for constructing complex molecular architectures from the relatively simple hydrazinylpyrimidine precursor.

The synthesis typically involves a two-step sequence: an initial substitution reaction at the terminal nitrogen of the hydrazinyl moiety, followed by an intramolecular cyclization. Common reagents used for this purpose include orthoesters (like triethyl orthoformate), acid chlorides, and carbon disulfide. For instance, treatment with triethyl orthoformate introduces a formyl group equivalent, which upon heating, cyclizes to afford the triazole ring. nih.gov Similarly, reaction with acid chlorides yields an acylhydrazine intermediate that can be cyclized under thermal or acidic conditions.

A significant feature of this reaction is the potential for the Dimroth rearrangement. benthamscience.comwikipedia.org Often, the kinetic product of the cyclization is the rsc.orgbenthamscience.comwikipedia.orgtriazolo[4,3-c]pyrimidine system. However, this isomer can rearrange under acidic, basic, or thermal conditions to yield the thermodynamically more stable rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidine isomer. benthamscience.combeilstein-journals.org This rearrangement involves a ring-opening of the triazole, followed by rotation and re-closure to form the more stable fused system. nih.gov The stability of the [1,5-c] isomer is a driving force for this transformation. benthamscience.com

| Reagent | Intermediate/Initial Product | Final Product (after potential rearrangement) | Typical Conditions |

|---|---|---|---|

| Triethyl orthoformate | rsc.orgbenthamscience.comwikipedia.orgtriazolo[4,3-c]pyrimidine | rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidine | Reflux in ethanol or acetic acid |

| Aromatic Aldehydes | Pyrimidinylhydrazone | rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidine | Oxidative cyclization (e.g., with IBD) followed by rearrangement beilstein-journals.org |

| Acetyl Chloride | N'-acetyl-N-(pyrimidinyl)hydrazine | Methyl-substituted rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidine | Pyridine, heat |

| Carbon Disulfide | Dithiocarbazate intermediate | Thione-substituted rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidine | Base (e.g., KOH), ethanol, then heat nih.gov |

Substitution Reactions of the Hydrazinyl Moiety

The hydrazinyl group (–NHNH₂) of this compound is a potent binucleophile, and its reactivity is central to the derivatization of the parent molecule. The terminal amino group (–NH₂) is generally more nucleophilic and sterically accessible than the nitrogen atom attached directly to the pyrimidine ring.

The most common substitution reactions involving this moiety are condensations with carbonyl compounds, such as aldehydes and ketones. These reactions typically occur under mild, often acid-catalyzed, conditions and result in the formation of the corresponding hydrazone derivatives (pyrimidinylhydrazones). beilstein-journals.org The formation of these hydrazones is often the first step in multicomponent reactions or cyclization sequences, as seen in the synthesis of triazolo-pyrimidines. beilstein-journals.org

Acylation is another key substitution reaction. Treatment with acid chlorides or anhydrides leads to the formation of N'-acyl-N-(pyrimidinyl)hydrazines. This reaction is facile and serves to introduce a variety of functional groups onto the hydrazinyl linker, which can then participate in subsequent intramolecular cyclizations to form five-membered heterocyclic rings like triazoles or oxadiazoles.

Oxidation and Reduction Pathways of the Hydrazinyl Group

The hydrazinyl group is sensitive to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The oxidation of arylhydrazines is a well-established method for the synthesis of azo compounds (–N=N–). rsc.orgwikipedia.org The hydrazinyl group in this compound can be oxidized using a variety of reagents, such as trichloroisocyanuric acid (TCCA), hydrogen peroxide, or metal-free aerobic oxidation systems. rsc.orgresearchgate.netorganic-chemistry.org This oxidation would convert the hydrazinylpyrimidine into a highly reactive diazenylpyrimidine (azo-pyrimidine). These azo compounds can act as dienophiles in cycloaddition reactions or undergo further transformations. Alternatively, oxidative coupling can lead to the formation of symmetrical azo compounds. acs.org

Reduction: The reduction of the hydrazinyl moiety typically involves the cleavage of the nitrogen-nitrogen single bond. This transformation can be achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with chemical reducing agents. The complete reduction of the hydrazinyl group would replace it with an amino group (–NH₂), yielding 4-chloro-2,6-diaminopyrimidine, along with ammonia (B1221849) as a byproduct. This reaction effectively converts the hydrazinyl functionality into a simple amino group, which can be useful for altering the electronic properties and biological activity profile of the pyrimidine core.

Reaction Mechanisms and Mechanistic Insights

Nucleophilic Aromatic Substitution Mechanisms on the Pyrimidine Ring

The substitution of the chlorine atom at the C4 position of the pyrimidine ring is a characteristic reaction of this scaffold and proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. numberanalytics.com The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms, which makes the ring susceptible to attack by nucleophiles.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C4). This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. boyer-research.com The negative charge in this intermediate is delocalized over the pyrimidine ring and, crucially, onto the electronegative ring nitrogen atoms, which provides significant stabilization.

Elimination of the Leaving Group: Aromaticity is restored in the second, faster step, where the leaving group (chloride ion) is expelled from the Meisenheimer complex, yielding the final substituted product.

The presence of electron-withdrawing groups ortho or para to the leaving group typically accelerates SNAr reactions by further stabilizing the Meisenheimer intermediate. nih.gov In this compound, the ring nitrogens themselves act as powerful activating groups for this substitution reaction.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the reactions of this compound, which possesses multiple reactive sites.

On the Pyrimidine Ring: Nucleophilic substitution occurs selectively at the C4 position over the C2 position. This preference is explained by frontier molecular orbital (FMO) theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon. stackexchange.com This makes C4 the more electrophilic site and more susceptible to nucleophilic attack. Furthermore, the anionic charge in the Meisenheimer complex formed by attack at C4 can be delocalized onto both ring nitrogens, offering greater stabilization than the intermediate formed from attack at C2. stackexchange.com

In Triazolo-pyrimidine Synthesis: The formation of the fused triazole ring exhibits significant regioselectivity. The initial cyclization product is often the kinetically favored rsc.orgbenthamscience.comwikipedia.orgtriazolo[4,3-c]pyrimidine. This isomer, however, can undergo a Dimroth rearrangement to form the thermodynamically more stable rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidine isomer. benthamscience.combeilstein-journals.org The reaction conditions (acid, base, or heat) can be tuned to favor one isomer or to promote the rearrangement to the more stable product, thus providing a handle to control the regiochemical outcome. benthamscience.comnih.gov Stereoselectivity is generally not a factor in these aromatic substitution and cyclization reactions as they involve planar starting materials and intermediates.

| Reaction Stage | Product Isomer | Controlling Factor | Notes |

|---|---|---|---|

| Initial Cyclization | rsc.orgbenthamscience.comwikipedia.orgtriazolo[4,3-c]pyrimidine | Kinetic Control | Often forms under milder conditions or as a transient intermediate. beilstein-journals.org |

| Rearrangement | rsc.orgbenthamscience.comwikipedia.orgtriazolo[1,5-c]pyrimidine | Thermodynamic Control | Favored under prolonged heating or in the presence of acid/base catalysts. benthamscience.com |

Electronic Effects on Reactivity (e.g., +M-effect of amino groups)

The two nitrogen atoms in the pyrimidine ring exert a strong inductive electron-withdrawing effect (-I effect), making the entire ring system π-deficient and thus activated towards nucleophilic attack. boyer-research.com This is the dominant factor enabling the SNAr reaction.

The substituents, however, have opposing electronic influences. The 2-amino and 6-hydrazinyl groups are strong electron-donating groups through resonance (a positive mesomeric or +M effect). This effect increases the electron density on the pyrimidine ring, which would typically deactivate an aromatic system towards nucleophilic attack. numberanalytics.com However, in this case, the powerful activation by the ring nitrogens overcomes this deactivating influence. Furthermore, the +M effect of the amino and hydrazinyl groups plays a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the SNAr reaction, thereby facilitating the substitution.

The 4-chloro substituent has a dual role: it is inductively electron-withdrawing (-I effect) but electron-donating through resonance (+M effect) via its lone pairs. Its primary role in these reactions, however, is to serve as an effective leaving group. The substitution of a chlorine atom by an electron-donating group can deactivate the remaining chlorine atom toward further substitution, an effect that can be exploited for selective monosubstitution on related dichloropyrimidine systems. researchgate.net

Methodological Aspects in Synthetic Procedures

The synthesis of highly functionalized pyrimidine derivatives, such as this compound, often requires strategic approaches to maximize efficiency, yield, and purity. Methodological considerations, including the choice between sequential and concerted reaction sequences and the application of modern technologies like flow chemistry, play a pivotal role in achieving these goals.

One-pot and two-pot syntheses are valuable strategies in organic chemistry that aim to improve efficiency by reducing the number of workup and purification steps. A two-pot synthesis involves two sequential reaction steps carried out in the same vessel but with the isolation of the intermediate product after the first step, or more commonly, proceeding to the next step without purification. This approach is often a practical compromise between a multi-step synthesis and a more complex one-pot reaction.

A relevant example of a two-pot approach can be extrapolated from the synthesis of the closely related compound, 4-chloro-2-hydrazino-6-methylpyrimidine. This synthesis demonstrates a typical sequence that could be adapted for this compound. The process begins with the reaction of an S-alkylated thiouracil with hydrazine hydrate to form a hydrazinylpyrimidinone intermediate. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final chloro-hydrazino pyrimidine.

Table 1: Two-Pot Synthesis of a 4-Chloro-2-hydrazino-pyrimidine Analog

| Step | Reactants | Reagents/Conditions | Product |

| 1 | S-alkylated thiouracil, Hydrazine hydrate | Ethanol, Reflux | 2-hydrazino-6-methylpyrimidin-4-one |

| 2 | 2-hydrazino-6-methylpyrimidin-4-one | POCl₃, Reflux | 4-chloro-2-hydrazino-6-methylpyrimidine |

One-pot syntheses take this efficiency a step further by having all reactants and reagents added at the outset, or sequentially, without the isolation of any intermediates. This method can significantly reduce reaction times and waste. For instance, a one-pot, two-stage base/acid-mediated reaction has been successfully used to produce 4-pyrimidone-2-thioethers. This methodology takes advantage of readily available starting materials and mild reaction conditions and has been applied to large-scale syntheses. While a direct one-pot synthesis for this compound is not prominently documented, the principles from analogous pyrimidine syntheses suggest its feasibility, potentially by combining the hydrazinolysis and chlorination steps under carefully controlled conditions.

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com In a flow process, reactants are continuously pumped through a reactor, where they mix and react. This technique allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. vapourtec.commdpi.com

The synthesis of pyrimidine derivatives has benefited significantly from the application of flow chemistry. For example, the synthesis of pyrazolopyrimidinone (B8486647) derivatives under flow conditions has been shown to dramatically reduce reaction times from hours to minutes when compared to batch synthesis, while achieving similar or better yields. mdpi.com This is largely due to the superior heat and mass transfer characteristics of flow reactors. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazolopyrimidinone Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 9 hours | 16 minutes |

| Yield | Good (comparable to flow) | 80-85% |

| Advantages | - | Significant reduction in reaction time, potential for large-scale production (e.g., 5.7 g per day) |

Data extrapolated from a study on the synthesis of pyrazolopyrimidinone derivatives. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Chloro 6 Hydrazinylpyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbons (¹³C), allowing for the detailed mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Chloro-6-hydrazinylpyrimidin-2-amine is anticipated to display distinct signals corresponding to each type of proton in the molecule. The pyrimidine (B1678525) ring contains a single aromatic proton (H-5), which is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 6.0 and 7.5 ppm. semanticscholar.org The chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro group.

Protons associated with the amine (-NH₂) and hydrazinyl (-NH-NH₂) groups are exchangeable and their signals can vary in chemical shift and appearance. They are expected to appear as broad singlets. The amine protons are typically observed in the δ 5.0-8.0 ppm range, while the hydrazinyl protons can appear over a wider range, often influenced by solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts of these carbons are significantly influenced by the electronegativity of the attached nitrogen, chlorine, and amine/hydrazinyl groups.

Carbons directly bonded to nitrogen atoms (C-2, C-4, C-6) will be deshielded and appear at lower field (higher ppm values), typically in the range of δ 150-170 ppm. mdpi.com The carbon atom bonded to the chlorine (C-4) and the carbon attached to the hydrazinyl group (C-6) will have their chemical shifts modulated by these substituents. The remaining carbon (C-5) is expected to resonate at a higher field (lower ppm value) compared to the other ring carbons. mdpi.comresearchgate.net

Advanced NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of complex molecules, including this compound and its derivatives. ipb.ptresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. libretexts.org For the title compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-5 to the ¹³C signal of C-5, confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals correlations between protons and carbons over two or three bonds. nih.gov This allows for the assembly of the molecular framework. For instance, the H-5 proton would show correlations to C-4 and C-6, confirming its position on the pyrimidine ring. The amine and hydrazinyl protons would show correlations to their adjacent carbons (C-2 and C-6, respectively), verifying the substituent positions.

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically through two or three bonds. While less informative for the parent compound due to the isolated H-5 proton, it is invaluable for analyzing derivatives with more complex proton networks. ipb.ptnih.gov

In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, these advanced techniques are routinely used to confirm the structure of the final products. For example, in the characterization of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, ¹H NMR was used to identify exchangeable NH and NH₂ signals, while HMBC and HSQC would be employed to assign all aromatic proton and carbon signals definitively. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar, thermally labile molecules like this compound and its derivatives. nih.gov In positive ion mode, the molecule is expected to be protonated, primarily on one of the basic nitrogen atoms, to generate a pseudomolecular ion [M+H]⁺. Given the molecular formula C₄H₆ClN₅, the nominal molecular weight is approximately 159.58 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent ion peak at an m/z value of approximately 160.6. The presence of chlorine would also result in a characteristic isotopic pattern for the [M+H]⁺ ion, with a second peak at [M+H+2]⁺ (m/z ≈ 162.6) that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS)

While ESI-MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of a compound. For the [M+H]⁺ ion of this compound, the calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition C₄H₇ClN₅⁺. This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. sielc.com For the analysis of this compound and its derivatives, LC-MS can provide valuable information on molecular weight, structure, and purity. Aromatic amines are well-suited for LC-MS analysis, often utilizing reversed-phase chromatography with a suitable column, such as a C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov

In a hypothetical LC-MS analysis of this compound, the compound would first be separated from impurities on the HPLC column. Subsequently, it would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, the molecule would be expected to protonate at one of the basic nitrogen atoms, yielding a pseudomolecular ion [M+H]⁺. The high-resolution mass spectrum would allow for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the precursor ion to yield characteristic product ions, providing structural confirmation. The fragmentation pattern would be influenced by the different functional groups present in the molecule.

Table 1: Predicted LC-MS Parameters and Expected Data for this compound

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₄H₆ClN₅ |

| Monoisotopic Mass | 159.0312 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 160.0385 [M+H]⁺ |

| Potential Fragments | Loss of NH₂NH, loss of Cl, fragmentation of the pyrimidine ring |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the IR spectrum would be expected to show characteristic bands for the N-H, C=N, C-N, and C-Cl bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine & Hydrazine) | 3500 - 3300 | Stretching |

| N-H (Amine & Hydrazine) | 1650 - 1580 | Bending |

| C=N (Pyrimidine Ring) | 1600 - 1475 | Stretching |

| C-N | 1350 - 1250 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural information, especially regarding the pyrimidine ring vibrations.

Studies on pyrimidine and its derivatives show characteristic Raman bands for the ring breathing modes and other skeletal vibrations. researchgate.netresearchgate.net The presence of the chloro, amino, and hydrazinyl substituents would be expected to influence the position and intensity of these bands.

Table 3: Expected Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| N-H Stretching | 3500 - 3300 |

| C=N Ring Stretching | 1600 - 1400 |

| Pyrimidine Ring Breathing | ~1000 |

| C-Cl Stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum is useful for characterizing compounds containing chromophores, such as aromatic rings and double bonds. The pyrimidine ring in this compound is a chromophore, and its absorption spectrum would be influenced by the electronic effects of the substituents.

The electronic absorption spectra of pyrimidine derivatives have been studied, and they typically exhibit absorption maxima in the UV region. nih.govacs.orgresearchgate.net The amino and hydrazinyl groups, being electron-donating, are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted pyrimidine.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Transition |

| Ethanol (B145695)/Methanol | 230 - 280 | π → π |

| Ethanol/Methanol | > 280 | n → π |

Chromatographic Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the purity of pharmaceutical compounds and other organic materials. For this compound, a reversed-phase HPLC method would be the most common approach for purity assessment. researchgate.net

A typical HPLC system for this purpose would consist of a C18 stationary phase and a mobile phase of acetonitrile and water, possibly with a buffer or an ion-pairing agent to improve peak shape. Detection would most likely be performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined from its UV-Vis spectrum. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Hypothetical HPLC Method Parameters for Purity Determination

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Advanced Applications and Research Horizons of 4 Chloro 6 Hydrazinylpyrimidin 2 Amine and Its Derivatives

Building Blocks in Organic Synthesis

The structural attributes of 4-Chloro-6-hydrazinylpyrimidin-2-amine make it an exceptional starting material for the synthesis of complex molecular architectures. The presence of multiple reactive sites—the chloro substituent, the hydrazinyl moiety, and the amino group—provides chemists with a versatile toolkit for constructing diverse heterocyclic systems.

Precursors for the Construction of Complex Heterocyclic Scaffolds

The hydrazinyl group in this compound is a key functional group that enables the construction of various fused heterocyclic ring systems. Through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, it is possible to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Similarly, reaction with appropriate reagents can lead to the formation of triazolo[4,3-a]pyrimidines. These fused pyrimidine (B1678525) systems are of significant interest due to their prevalence in biologically active molecules. The chloro substituent on the pyrimidine ring can be subsequently modified through nucleophilic substitution reactions, allowing for further diversification of the synthesized scaffolds.

For instance, the reaction of a hydrazinylpyrimidine with a β-ketoester can yield a pyrazolopyrimidine core. The remaining chloro group can then be displaced by various nucleophiles, such as amines or thiols, to introduce additional functional groups and build molecular complexity. This sequential reactivity allows for the controlled and predictable synthesis of complex heterocyclic compounds.

Intermediates in Medicinal Chemistry Research for Diverse Compound Libraries

In the field of medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds. This compound serves as an excellent starting point for the generation of diverse compound libraries for high-throughput screening. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. The multiple reaction sites on this compound allow for the attachment of various building blocks in a combinatorial fashion, leading to a vast array of derivatives with distinct three-dimensional shapes and functionalities.

The general strategy involves the initial reaction of the hydrazinyl group to form a fused ring system, followed by the substitution of the chloro group. This approach allows for the systematic variation of substituents at different positions of the pyrimidine core, which is crucial for establishing structure-activity relationships (SAR). The resulting libraries of compounds can then be screened against various biological targets to identify potential drug candidates. The use of chloropyrimidines as intermediates is a well-established strategy in the synthesis of pyrimidine-based drugs.

Coordination Chemistry Studies of Hydrazinylpyrimidine Ligands

The nitrogen atoms within the pyrimidine ring and the hydrazinyl group of this compound and its derivatives make them excellent ligands for coordinating with metal ions. The resulting metal complexes have garnered interest due to their potential applications in catalysis, materials science, and medicine.

Derivatives of hydrazinylpyrimidine, such as pyrimidinylhydrazones, have been shown to form stable complexes with various transition metals, including iron(III) and copper(II). nih.gov These ligands can act as bidentate or tridentate chelators, binding to the metal center through the nitrogen atoms of the pyrimidine ring and the hydrazone moiety. The coordination geometry and stability of these complexes are influenced by the nature of the metal ion, the substituents on the pyrimidine ring, and the reaction conditions.

Spectroscopic techniques such as UV-visible spectrophotometry are employed to study the formation and stability of these complexes in solution. nih.gov The redox properties of these metal complexes can be investigated using techniques like cyclic voltammetry, which provides insights into their potential applications in redox catalysis and as redox-active materials. nih.gov The ability of these ligands to form well-defined coordination complexes opens up avenues for the design of novel materials with specific magnetic, optical, or electronic properties.

Potential Contributions to Materials Science and Electronic Industries

The unique electronic properties and the potential for self-assembly of pyrimidine-based compounds make them attractive candidates for applications in materials science and electronics. The planar structure of the pyrimidine ring, coupled with its electron-deficient nature, can facilitate π-π stacking interactions, leading to the formation of ordered supramolecular structures.

Derivatives of this compound, particularly those with extended π-conjugated systems, could be explored as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as sensors. The ability of the hydrazinylpyrimidine core to act as a ligand for metal ions also opens up the possibility of creating metal-organic frameworks (MOFs) with interesting porous structures and catalytic activities.

Furthermore, the incorporation of specific functional groups onto the pyrimidine scaffold can be used to tune the material's properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic band gap of the material, which is a critical parameter for its application in electronic devices. The versatility of the synthetic routes starting from this compound provides a platform for the rational design and synthesis of novel functional materials.

Mechanistic Investigations of Biological Activities

While this article does not delve into specific therapeutic applications, it is important to acknowledge the research focused on understanding the mechanisms by which pyrimidine derivatives exert their biological effects. The structural motifs accessible from this compound are often found in compounds that interact with biological macromolecules.

Studies on Enzyme Inhibition Mechanisms (e.g., Thiaminase I, Kinases, CDKs)

Pyrimidine derivatives are known to act as inhibitors of various enzymes, including kinases, which are crucial regulators of cell signaling pathways. The pyrimidine ring can mimic the purine (B94841) core of ATP, the natural substrate for kinases, and thus act as a competitive inhibitor. The substituents on the pyrimidine ring play a critical role in determining the selectivity and potency of the inhibition by forming specific interactions with the amino acid residues in the active site of the enzyme.

For example, the 2-amino group and other substituents on the pyrimidine ring can form hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. Structure-activity relationship studies, often guided by computational modeling, are employed to design more effective and selective inhibitors. Understanding the precise binding mode and the key interactions between the pyrimidine derivative and the target enzyme is crucial for the rational design of new therapeutic agents.

Molecular Target Identification and Interaction Pathways

The therapeutic potential of this compound derivatives is fundamentally linked to their ability to interact with specific biological macromolecules. The identification of these molecular targets is a critical step in understanding their mechanism of action and in the development of new therapeutic agents. Computational methods, particularly molecular docking, have been instrumental in elucidating these interactions.

Research has identified several key protein targets for various 2-aminopyrimidine (B69317) derivatives. For instance, a series of 4,6-diheteroarylpyrimidine-2-amines were evaluated for their inhibitory activity against the human glyoxalase I (GLO-I) enzyme, a potential target for anticancer therapies. nih.gov Molecular docking studies highlighted key interactions within the active site of the enzyme, although they noted the absence of direct interactions with the catalytic zinc ion, suggesting a need for structural optimization to introduce metal-binding functionalities. nih.gov

In the context of antiviral research, derivatives of 2-amino-4-chloro-pyrimidine were investigated as potential inhibitors of the main protease (3CLpro) of SARS-CoV-2. researchgate.net Docking studies revealed that these compounds could fit into the active site of the protease, with one derivative featuring a bromophenyl piperazine (B1678402) moiety exhibiting a high binding energy score of -8.12 kcal/mol and a predicted inhibition constant of 1.11 µM. researchgate.net

Furthermore, certain 4,6-disubstituted-pyrimidin-2-amine derivatives have been designed and identified as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. researchgate.net Molecular docking and subsequent in vitro enzymatic assays confirmed that these compounds exhibit a strong suppressive effect against COX-2 while showing minimal interaction with the COX-1 enzyme, highlighting their potential as selective anti-inflammatory agents. researchgate.net The interaction pathways for these derivatives typically involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces with key amino acid residues within the target protein's active site.

| Derivative Class | Molecular Target | Key Interaction Findings |

| 4,6-Diheteroarylpyrimidine-2-amines | Glyoxalase I (GLO-I) | Docking confirmed binding within the active site; highlighted the need for structural changes to enable metal-binding. nih.gov |

| 2-Amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 3CLpro | Derivatives demonstrated high binding affinity, with key interactions predicted within the protease active site. researchgate.net |

| 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine series | Cyclooxygenase-2 (COX-2) | Compounds showed selective and effective inhibition of COX-2 over COX-1, supported by docking and enzymatic assays. researchgate.net |

Investigations of Synergistic Molecular Interactions in Vitro

Synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, represent a promising strategy to enhance therapeutic efficacy and combat drug resistance. nih.gov Research into derivatives of the 2-aminopyrimidine scaffold has revealed significant potential in this area, particularly in antimicrobial applications.

A notable study demonstrated a powerful synergistic effect between a newly synthesized pyrimidine derivative, designated PYB01, and the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In vitro testing showed that PYB01 by itself had only moderate antibiotic activity. However, when combined with oxacillin, it was able to modulate the antibiotic's action, resulting in a 64-fold decrease in the minimum inhibitory concentration (MIC) of oxacillin required to inhibit MRSA growth. nih.gov In silico analysis suggested that PYB01 likely acts as an allosteric inhibitor of Penicillin-Binding Protein 2a (PBP2a), the protein responsible for methicillin (B1676495) resistance. nih.gov

Synergy has also been observed in the antifungal domain. A study on pyrimidithione derivatives found that a compound featuring two pyrimidithione rings exhibited high synergy with the conventional antifungal agents amphotericin-B and fluconazole. mdpi.com This finding suggests that such derivatives could be used in combination therapies to enhance the efficacy of existing antifungal treatments. These investigations underscore the potential of 2-aminopyrimidine derivatives not just as standalone agents but also as potent modulators and enhancers of other therapeutic compounds.

| Pyrimidine Derivative | Partner Agent(s) | Target Organism/System | Observed Synergistic Effect |

| PYB01 (a pyrimidine derivative) | Oxacillin | Methicillin-resistant Staphylococcus aureus | 64-fold reduction in the Minimum Inhibitory Concentration (MIC) of oxacillin. nih.gov |

| Bis-pyrimidithione derivative | Amphotericin-B, Fluconazole | Fungal pathogens | Demonstrated high synergy in antifungal activity, enhancing the efficacy of partner drugs. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design

Structure-Activity Relationship (SAR) studies are essential for the rational design of more potent and selective therapeutic agents. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key molecular features responsible for its effects. For derivatives of this compound, SAR studies have provided critical insights for designing molecules with enhanced antibacterial and enzyme-inhibitory properties.

In the development of novel antibacterial agents based on the 2-aminopyrimidine scaffold, the importance of the 2-amino group itself has been established. Research on a series of isosteres showed that the removal of the 2-NH2 pyrimidine moiety rendered the compounds inactive, confirming it as a critical pharmacophore for antibiotic activity. mdpi.com Further studies on this series identified derivatives with 4-BrPh and 4-CH3Ph substitutions that displayed promising Minimum Inhibitory Concentration (MIC) values of 2 and 4 µg/mL, respectively, against MRSA and vancomycin-resistant Enterococci (VRE). mdpi.com

For the inhibition of the glyoxalase I (GLO-I) enzyme, SAR analysis of 4,6-diheteroarylpyrimidine-2-amines revealed the significance of specific substitutions. nih.gov The study established that the presence of chloro substitutions and a furan (B31954) ring were important for enhancing inhibitory activity. One specific derivative, compound 5b, which incorporated these features, demonstrated excellent inhibitory activity against the GLO-I enzyme, with an IC50 value of 15 µM. nih.gov These findings provide a clear roadmap for future modifications, guiding the targeted design of derivatives with improved potency by focusing on the manipulation of substituents at the 4 and 6 positions of the pyrimidine ring.

| Compound Series/Derivative | Target/Activity | Key SAR Findings | Resulting Potency (Example) |

| 2-Aminopyrimidine isosteres | Antibacterial (MRSA/VRE) | The 2-NH2 group is essential for activity. Substitutions on the phenyl ring influence potency. mdpi.com | 4-BrPh derivative: MIC = 2 µg/mL. mdpi.com |

| 4,6-Diheteroarylpyrimidine-2-amines | GLO-I Enzyme Inhibition | Chloro substitutions and the presence of a furan ring enhance inhibitory activity. nih.gov | Compound 5b: IC50 = 15 µM. nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has evolved significantly, moving towards more efficient, cost-effective, and environmentally benign processes. Future research on 4-Chloro-6-hydrazinylpyrimidin-2-amine is expected to incorporate these modern strategies to improve its production and accessibility.

Key areas for exploration include:

Catalytic Approaches: The use of novel catalysts, such as β-cyclodextrin, is an emerging trend for synthesizing pyrimidine derivatives in aqueous media. mdpi.com Such methods are advantageous due to their recyclability, low cost, and non-toxic nature. mdpi.com Future work could focus on developing a catalytic system specifically tailored for the efficient synthesis of this compound, potentially improving yields and reducing hazardous waste.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of various chlorinated pyrimidine derivatives. nih.govnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov Applying this technology to the synthesis of this compound could streamline its production.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of this compound to a flow chemistry process could enable on-demand production and facilitate easier integration into multi-step synthetic sequences for creating more complex derivatives.

| Synthetic Strategy | Potential Advantages for this compound |

| Catalytic Methods | Greener synthesis, use of recyclable and non-toxic catalysts, potential for aqueous media reactions. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner product formation. nih.govnih.gov |

| Multi-Component Reactions | High efficiency, reduced waste, rapid assembly of the core structure from simple starting materials. researchgate.netresearchgate.net |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability and automation. |

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational studies can accelerate the discovery of new functions and the optimization of existing ones.

Future computational research should focus on:

Molecular Docking and Virtual Screening: Molecular docking is a crucial technique for predicting the binding affinity and interaction modes of a ligand with a biological target. tandfonline.cominformahealthcare.com This has been used extensively for aminopyrimidine derivatives to identify potential inhibitors for enzymes like deoxynucleoside kinases and β-glucuronidase. tandfonline.commdpi.com Large-scale virtual screening campaigns could be conducted to dock this compound and its virtual derivatives against extensive libraries of proteins, uncovering novel biological targets.

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net For this compound, DFT can be used to calculate molecular electrostatic potential (MEP) maps to identify reactive sites, and to analyze frontier molecular orbitals (HOMO-LUMO) to predict its chemical behavior and potential as an electronic material. researchgate.net

ADME/Toxicity Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Applying a suite of ADMET prediction models to this compound would provide valuable insights into its drug-likeness and potential liabilities early in the development process, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its target protein over time, revealing conformational changes and stabilizing interactions that are missed by static docking models. researchgate.net This could be particularly useful for understanding the mechanism of action of bioactive derivatives of this compound.

| Computational Technique | Application for this compound |

| Molecular Docking | Identification of novel protein targets and prediction of binding modes. tandfonline.commdpi.com |

| DFT Calculations | Elucidation of electronic structure, reactivity, and spectroscopic properties. researchgate.net |

| ADME/Tox Prediction | Early assessment of drug-likeness and potential safety issues. nih.gov |

| MD Simulations | Understanding the dynamic behavior and stability of ligand-protein complexes. researchgate.net |

Development of New Applications Beyond Established Research Fields

While the pyrimidine scaffold is a mainstay in medicinal chemistry, its inherent chemical properties make it suitable for applications in other fields. Future research should aim to unlock the potential of this compound in these emerging areas.

Promising new directions include:

Materials Science: Pyrimidine derivatives have been investigated for their use in luminescent materials, molecular wires, and organic semiconductors. informahealthcare.commdpi.com The nitrogen atoms in the pyrimidine ring of this compound make it an excellent candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or photophysical properties.

Agrochemicals: The pyrimidine core is present in various herbicides and pesticides. mdpi.com For instance, certain functionalized pyrimidines have demonstrated significant pre-emergent herbicidal activity. mdpi.com The unique substitution pattern of this compound makes it a valuable starting point for the synthesis and screening of new agrochemicals, potentially leading to the discovery of novel compounds for crop protection.

Catalysis: The electron-rich nature of the pyrimidine ring and the presence of multiple nitrogen donor atoms suggest that derivatives of this compound could serve as ligands for transition metal catalysts. These catalysts could be applied to a variety of organic transformations, offering new solutions for chemical synthesis.

Synergistic Research with Other Chemical Classes and Systems

The principle of synergy, where the combined effect of two or more components is greater than the sum of their individual effects, is a powerful strategy in modern chemical and biomedical research.

Future research could explore synergy through:

Hybrid Molecule Design: A growing trend involves creating hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with dual-targeting capabilities or improved pharmacological profiles. For example, pyrimidine moieties have been hybridized with coumarins and pyrazoles to create potent anticancer agents. mdpi.comgsconlinepress.com this compound is an ideal scaffold for creating novel hybrid compounds, potentially leading to breakthroughs in treating complex diseases like cancer or drug-resistant infections.

Combination Therapy Research: In oncology, combination therapy is the standard of care. Pyrimidine-based drugs are often used in combination with other chemotherapeutic agents. Research could investigate the synergistic effects of this compound or its derivatives when co-administered with other drugs. This could involve screening for synergistic combinations that enhance efficacy or overcome drug resistance mechanisms.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amine and hydrazine (B178648) groups, along with the nitrogen atoms in the pyrimidine ring, make this compound an interesting building block for supramolecular chemistry. Research could explore its self-assembly properties or its ability to form host-guest complexes, leading to the development of new sensors, drug delivery systems, or smart materials.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-hydrazinylpyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise Hydrazine Introduction : React 4,6-dichloropyrimidin-2-amine with hydrazine under reflux in a polar solvent (e.g., ethanol or THF). Monitor progress via TLC or HPLC .

- Optimization Parameters :

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require inert atmospheres to prevent oxidation of hydrazine .

- Solvent Choice : Ethanol balances solubility and safety, while DMF enhances reactivity but complicates purification.

- Stoichiometry : Use a 1.2–1.5 molar excess of hydrazine to drive completion, as excess hydrazine can be removed via aqueous extraction .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Hydrazinyl protons appear as broad singlets near δ 3.5–4.5 ppm. Aromatic protons in the pyrimidine ring resonate between δ 8.0–8.5 ppm .

- ¹³C NMR : Chlorine substituents deshield adjacent carbons (e.g., C4 and C6 in pyrimidine), shifting signals to δ 150–160 ppm .

- X-Ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) confirms bond lengths (e.g., N–N bond ~1.40 Å) and hydrogen-bonding networks (e.g., NH···Cl interactions) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 245) with <5 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) accurately model thermochemistry and electron density distributions. Basis sets (e.g., 6-31G**) balance computational cost and accuracy .

- Key Outputs :

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine models .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

Methodological Answer:

Q. What structural modifications enhance the biological or catalytic activity of this compound derivatives?

Methodological Answer:

-

Substituent Effects :

Position Modification Impact Reference C2 (amine) Alkylation Increases lipophilicity for membrane permeability C6 (hydrazinyl) Aryl substitution Enhances π-stacking in enzyme binding pockets C4 (chlorine) Fluorine replacement Reduces metabolic degradation -

Activity Assays : Screen derivatives via in vitro enzyme inhibition (e.g., kinase assays) or in silico docking (AutoDock Vina) to prioritize candidates .

Q. How can researchers mitigate challenges in purifying this compound due to its polarity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% formic acid) to resolve hydrazinyl derivatives .

- Recrystallization : Employ mixed solvents (e.g., ethanol:water 3:1) to improve crystal yield. Slow cooling (1°C/min) minimizes co-precipitation of impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.